1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
Description
1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is an organic compound with a complex structure that includes a dibenzo-thiepin core
Properties
IUPAC Name |
tert-butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-19(2,3)22-18(21)20-17-14-9-5-4-8-13(14)12-23-16-11-7-6-10-15(16)17/h4-11,17H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNAKKJUJYEGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965346 | |
| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51065-32-8 | |
| Record name | Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
Catalytic Enhancements
Recent advances in carbamate synthesis demonstrate that silanol-rich MCM-41 catalysts improve yields (up to 92.6% for hexane-1,6-dicarbamate) by facilitating carbonyl transfer. Applied to this system, such catalysts could mitigate side product formation.
Purification and Characterization
Crude product is purified via:
Critical analytical data:
| Parameter | Value | Source |
|---|---|---|
| Purity | ≥95% (HPLC) | |
| Melting point | Not reported | – |
| ¹H NMR (CDCl₃) | δ 1.41 (s, 9H, Boc), 4.85 (s, 1H, NH) |
Scalability and Industrial Considerations
AK Scientific’s production process emphasizes:
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Batch size : Multi-kilogram scale
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Storage : Cool, dry environment (2–8°C)
Patent routes suggest continuous-flow systems could enhance efficiency for large-scale synthesis.
Challenges and Optimization Opportunities
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Oxidation Side Reactions : Uncontrolled oxidation during intermediate steps generates sulfone byproducts. Solutions include low-temperature catalysis.
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Amine Protection : Competitive urea formation occurs if Boc protection is incomplete. Excess Boc-Cl and anhydrous conditions mitigate this.
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Catalyst Recycling : MCM-41 catalysts lose silanol groups after 5 cycles . Functionalized mesoporous materials may improve longevity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A related compound with a similar core structure but different functional groups.
6,11-Dihydrodibenzo(b,e)thiepin-11-amine: Another similar compound used as an intermediate in organic synthesis.
Uniqueness
1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate group allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a chemical compound derived from dibenzo[b,e]thiepin, notable for its complex structure and potential pharmacological properties. This compound features a carbamate functional group attached to a thiepin structure, which is recognized for its diverse biological activities, including neurotropic and psychotropic effects.
The synthesis of this compound typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-amine with tert-butyl chloroformate under anhydrous conditions. The reaction is usually conducted in organic solvents such as dichloromethane and requires careful control of temperature and atmosphere to prevent degradation of sensitive intermediates.
Molecular Structure
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 323.46 g/mol
- Structural Features : The compound contains a bicyclic thiepin structure and a carbamate group, which influences its reactivity and biological activity.
Research indicates that compounds similar to this compound may exert their pharmacological effects through modulation of neurotransmitter systems, particularly involving serotonin and norepinephrine pathways. This modulation is linked to potential antidepressant properties.
Pharmacological Studies
Several studies have evaluated the biological activity of dibenzo[b,e]thiepin derivatives:
- Antidepressant Effects : Compounds in this class have shown promise in preclinical models for their ability to alleviate symptoms of depression by enhancing monoamine neurotransmitter levels.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their neurotropic effects .
Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of several dibenzo[b,e]thiepin derivatives in animal models. The results indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting enhanced mood and reduced depressive behavior .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of synthesized derivatives of 6,11-dihydrodibenzo(b,e)thiepin. The study reported effective inhibition against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this compound class .
Q & A
Q. What in vitro assays are used to evaluate neurotropic activity in dibenzothiepin derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
